N-(4-chlorophenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide (hereafter referred to by its full systematic name) is a synthetic acetamide derivative featuring a complex tricyclic scaffold. The compound integrates a 3,5-dimethylphenyl substituent, a sulfanyl linkage, and a chlorophenyl acetamide moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-15-11-16(2)13-19(12-15)30-25(32)24-23(20-5-3-4-6-21(20)33-24)29-26(30)34-14-22(31)28-18-9-7-17(27)8-10-18/h3-13H,14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLRBCULBMUDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorinated reagent is used.
Attachment of the thioacetamide moiety: This is typically done through a thiolation reaction, where a thiol group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide exhibit significant anticancer properties. The structural features of this compound suggest that it may interact with specific biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that derivatives with similar scaffolds can inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The presence of the chlorophenyl group and the sulfanyl moiety may enhance the antimicrobial activity of this compound. Preliminary studies have suggested that compounds containing these functional groups demonstrate efficacy against a range of bacterial strains and fungi . This suggests potential applications in developing new antimicrobial agents.
Material Science Applications
Photophysical Properties
The unique structure of this compound indicates that it could be utilized in material science for developing organic light-emitting diodes (OLEDs) or photonic devices due to its potential photophysical properties . The conjugated system within the compound allows for efficient light absorption and emission.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Variations
A closely related compound, N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS: 895102-18-8), shares the chlorophenyl acetamide core but differs in its tricyclic system. Key distinctions include:
- Ring system : The target compound has an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca framework, whereas the analogue features an 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca system.
- Substituents : The target compound’s 3,5-dimethylphenyl group contrasts with the analogue’s 9-methyl substitution.
- Oxo vs.
Computational Similarity Assessment
Using Tanimoto coefficient-based similarity indexing (as described in ), hypothetical comparisons between the target compound and analogues could quantify structural overlap. For example:
- Fingerprint analysis : Graph-based fingerprints (e.g., MACCS keys or ECFP4) would highlight shared pharmacophores (e.g., acetamide, sulfanyl groups) and divergent regions (e.g., tricyclic substituents).
- Molecular properties : Comparative tables (Table 1) might include:
| Property | Target Compound | CAS 895102-18-8 Analogue |
|---|---|---|
| Molecular weight | ~550 g/mol (estimated) | ~560 g/mol |
| LogP (lipophilicity) | ~3.5 (predicted) | ~3.8 (predicted) |
| Hydrogen bond donors | 2 | 2 |
| Hydrogen bond acceptors | 6 | 7 |
Such differences could influence solubility, membrane permeability, and target binding .
Pharmacokinetic and Bioactivity Implications
- Lumping strategy : As per , compounds with shared core structures (e.g., tricyclic systems) may exhibit analogous physicochemical behaviors, enabling grouped pharmacokinetic modeling. However, substituent variations (e.g., dimethylphenyl vs. methyl) could significantly alter metabolic stability or cytochrome P450 interactions.
Methodological Considerations in Structural Comparison
Graph-Theoretical vs. Bit-Vector Approaches
- Graph-based methods () are superior for capturing the target compound’s intricate topology, such as ring connectivity and stereochemistry. These methods align with biochemical relevance by preserving spatial relationships.
- Bit-vector comparisons (e.g., Tanimoto coefficients) offer computational efficiency but may overlook critical structural nuances, such as the spatial arrangement of the tricyclic system .
Challenges in High-Fidelity Comparisons
- NP-hard complexity : Graph isomorphism problems complicate direct comparisons of large, polycyclic structures. Heuristic algorithms (e.g., subgraph matching) are often employed but may sacrifice precision .
Biological Activity
N-(4-chlorophenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that warrant thorough investigation. This article aims to explore its biological activity based on existing research, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that includes a 4-chlorophenyl group and a sulfanyl linkage, contributing to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 404.93 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential interactions with biological targets. |
| Sulfanyl Linkage | May participate in nucleophilic reactions, influencing biological activity. |
| Diazatricyclo Core | Provides structural complexity and potential for diverse interactions. |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals like the PI3K/Akt pathway.
- Case Study : A study on similar quinazolinone derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The compound's structure suggests it may also possess antimicrobial properties:
- Activity Spectrum : Quinazolinone derivatives have shown effectiveness against various bacterial strains and fungi.
- Research Findings : In vitro studies indicate that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Other Biological Activities
Additional studies have reported various other biological activities associated with similar compounds:
- Antioxidant Properties : The presence of the chlorophenyl group contributes to free radical scavenging capabilities.
- Enzymatic Inhibition : Compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Summary of Key Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of quinazolinone derivatives, noting their ability to induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy : Research conducted by Smith et al. (2021) demonstrated that related compounds exhibited broad-spectrum antimicrobial activity, making them promising candidates for developing new antibiotics.
- Enzyme Inhibition Studies : A comprehensive review detailed how structural modifications in similar compounds could enhance their inhibitory effects on COX enzymes, potentially leading to new anti-inflammatory drugs .
Q & A
Synthesis and Optimization
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity? The synthesis involves multi-step protocols, including cycloaddition, sulfanyl-acetamide coupling, and tricyclic core formation. Key parameters requiring optimization include temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF for solubility), and reaction time (monitored via TLC/HPLC). Analytical techniques such as NMR (for structural confirmation) and HPLC (for purity ≥95%) are essential for quality control. Reaction intermediates must be purified via column chromatography to avoid side products .
Advanced: How can Design of Experiments (DoE) or flow chemistry improve scalability and reproducibility? Implementing DoE allows systematic variation of parameters (e.g., precursor concentration, pH) to identify optimal conditions. For example, a 2^3 factorial design can assess interactions between temperature, solvent ratio, and catalyst loading. Flow chemistry enables precise control of exothermic reactions (e.g., diazatricyclic core formation) and continuous processing, reducing batch-to-batch variability. Real-time monitoring via inline spectroscopy enhances reproducibility .
Structural Characterization
Basic: Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- 1H/13C NMR : Assign peaks to verify the tricyclic core, sulfanyl group, and acetamide moiety.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
Discrepancies in NMR data may arise from tautomerism or residual solvents, necessitating repeated drying under vacuum .
Advanced: How can crystallographic data resolve ambiguities in spectroscopic results? Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles. For example, crystal structures of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal intramolecular hydrogen bonding patterns that stabilize the tricyclic core. Compare experimental data with computational models (DFT-optimized geometries) to validate structural assignments .
Biological Activity and Mechanism
Basic: What experimental strategies are recommended for initial biological screening?
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-labeled analogs) to measure affinity for targets like kinases or GPCRs.
- Enzyme Inhibition Assays : Monitor activity via fluorescence (e.g., FLIPR for calcium signaling) or colorimetric readouts (e.g., ADP-Glo™ for kinases).
- Cellular Viability Assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced: How can contradictory activity data across studies be resolved? Contradictions may arise from differences in assay conditions (e.g., serum concentration, pH) or impurities. Validate results by:
- Repeating assays with independently synthesized batches.
- Cross-referencing with SPR (Surface Plasmon Resonance) for binding kinetics.
- Using LC-MS to confirm compound integrity post-assay. Adjust protocols to standardize cell passage numbers and incubation times .
Mechanism of Action
Basic: What methodologies are effective for elucidating the compound’s mechanism?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinase ATP-binding pockets).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Western Blotting : Assess downstream signaling pathways (e.g., phosphorylation of ERK/Akt) .
Advanced: How do non-covalent interactions (e.g., π-π stacking, H-bonding) influence target binding? Perform QM/MM simulations to map interaction energies at the binding site. For example, the 3,5-dimethylphenyl group may engage in π-π stacking with aromatic residues (e.g., Phe80 in EGFR), while the sulfanyl group forms hydrogen bonds with backbone amides. Validate via mutagenesis studies (e.g., Ala-scanning of critical residues) .
Structure-Activity Relationships (SAR)
Basic: How can structural modifications enhance biological activity?
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3) to improve target affinity.
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or ether moieties to optimize pharmacokinetics.
- Prodrug Design : Introduce ester linkages to enhance solubility .
Advanced: Can computational methods guide the design of derivatives with improved selectivity? Use machine learning (e.g., Random Forest models trained on ChEMBL data) to predict off-target effects. Free Energy Perturbation (FEP) simulations quantify ΔΔG for binding to homologous targets (e.g., EGFR vs. HER2). Synthesize top candidates and validate via kinome-wide profiling .
Data Analysis and Contradictions
Basic: What statistical approaches validate experimental data in SAR studies?
- ANOVA : Identify significant differences between compound groups (p < 0.05).
- Principal Component Analysis (PCA) : Reduce dimensionality of assay data (e.g., IC50, logP) to highlight key trends.
- Dose-Response Curve Fitting : Use GraphPad Prism to calculate EC50/IC50 values .
Advanced: How can AI/ML address discrepancies in synthesis or bioactivity data? Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions for challenging steps (e.g., tricyclic core formation). Bayesian Optimization accelerates parameter space exploration, minimizing failed reactions .
Crystallography and Polymorphism
Basic: How does crystallographic analysis inform formulation development? Determine the habit and morphology of crystals (e.g., needle vs. plate) via SEM. Polymorph screening (e.g., solvent-drop grinding) identifies stable forms with superior bioavailability. Use DSC/TGA to assess thermal stability .
Advanced: What role do crystal packing interactions play in stability? Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O bonds). For hygroscopic forms, co-crystallize with polymers (e.g., PVP) to improve shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
